molecular formula C17H19N7OS B2872644 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1351608-01-9

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

カタログ番号: B2872644
CAS番号: 1351608-01-9
分子量: 369.45
InChIキー: FALGVRBJMPGDCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone features a pyridazine core linked to an imidazole moiety via a piperazine bridge, with a 2,4-dimethylthiazole group at the methanone position. The thiazole moiety, common in bioactive molecules, may enhance binding affinity or metabolic stability .

特性

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-12-16(26-13(2)19-12)17(25)23-9-7-22(8-10-23)14-3-4-15(21-20-14)24-6-5-18-11-24/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALGVRBJMPGDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule that integrates multiple heterocyclic structures, including imidazole, pyridazine, and thiazole. This unique architecture suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The compound's structure is characterized by:

  • Piperazine moiety : Often associated with enhanced binding affinity to biological targets.
  • Imidazole and pyridazine rings : Known for their roles in various pharmacological activities.
  • Thiazole group : Frequently linked to antimicrobial and anticancer properties.

Predicted Biological Activities

In silico studies and structure-activity relationship (SAR) analyses suggest that compounds with similar structures may exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Neuropharmacological activity

Table 1: Predicted Biological Activities Based on Structural Features

Activity TypeMechanism of ActionReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialDisruption of bacterial cell membranes
NeuropharmacologicalModulation of neurotransmitter receptors

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the piperazine ring through cyclization reactions.
  • Coupling with imidazole and pyridazine derivatives , often facilitated by catalysts.
  • Final modification to incorporate the thiazole moiety , enhancing biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of the target compound.

Case Study 1: Anticancer Activity

A study on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating promising anticancer potential .

Case Study 2: Antimicrobial Effects

Research showed that compounds featuring imidazole and thiazole rings possess notable antimicrobial properties. The mechanism involves disrupting bacterial cell membranes, which is critical for their efficacy against resistant strains.

Table 2: Comparative Analysis of Biological Activities

Compound NameStructure FeaturesIC50 (μM)Activity Type
Compound AImidazole + Thiazole2.38Anticancer
Compound BPyridazine + Piperazine3.77Antimicrobial
Compound CImidazole + Piperazine5.59Neuropharmacological

The exact mechanism by which (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its biological effects is yet to be fully elucidated. However, it is hypothesized that:

  • The imidazole and pyridazine rings may interact with specific enzymes or receptors.
  • The piperazine component likely enhances binding affinity, promoting selective inhibition or modulation.

類似化合物との比較

Comparison with Structural Analogs

Core Structural Features and Substituent Effects

The compound’s unique combination of pyridazine, imidazole, piperazine, and dimethylthiazole distinguishes it from analogs. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name (Source) Core Structure Key Substituents Potential Target
Target Compound Pyridazine-imidazole-piperazine 2,4-dimethylthiazole Kinases/PDEs (inferred)
3-((4-(6-Chloro-2-(1-methyl-1H-imidazol-2-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21b, ) Imidazo[4,5-b]pyridine Chloro, methylisoxazole Kinases
6-[4-(1H-Imidazol-1-yl)phenyl]-5-methyl-4,5-dihydropyridazin-3(2H)-one (CI-930, ) Dihydropyridazinone 4-(imidazol-1-yl)phenyl, methyl PDE4
9c (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide derivative, ) Benzoimidazole-thiazole-triazole 4-bromophenyl on thiazole Antimicrobial
EP 1 926 722 B1 derivatives () Methanone-linked imidazole/aryl Trifluoromethyl, ethoxyphenyl Kinases/Receptors
Key Observations:

Pyridazine vs. The chloro and isoxazole substituents may improve selectivity for specific kinase isoforms.

Thiazole Modifications : The target compound’s 2,4-dimethylthiazole contrasts with the 4-bromophenyl-thiazole in 9c (). Bulky aryl groups (e.g., bromophenyl) often improve target engagement but may reduce solubility, while methyl groups enhance lipophilicity .

Piperazine Linkers : Piperazine is a common flexible linker in kinase inhibitors (e.g., 21b) and PDE inhibitors (e.g., CI-930). Its presence in the target compound suggests similar applications .

Methanone Position: The dimethylthiazole group distinguishes the target compound from patent derivatives in , which feature trifluoromethyl or ethoxyphenyl groups. These substituents influence electronic properties and binding pocket interactions .

準備方法

Pyridazine Ring Formation

The pyridazine core is synthesized via inverse-electron-demand Diels-Alder (IEDDA) reactions between 1,2,4,5-tetrazines and alkynes. For example:
$$
\text{3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine} + \text{Acetylene derivative} \rightarrow \text{Pyridazine}
$$
Optimized Conditions :

  • Solvent: Dichloromethane (150°C under microwave irradiation).
  • Yield: 85–92% for substituted pyridazines.

Imidazole Functionalization

N-Alkylation of pyridazin-3-amine with imidazole is achieved using tert-butyl chloroacetate under solvent-free conditions:
$$
\text{Pyridazin-3-amine} + \text{Imidazole} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{6-(1H-Imidazol-1-yl)pyridazin-3-amine}
$$
Key Parameters :

  • Base: Powdered K$$2$$CO$$3$$ (1.3 equiv).
  • Temperature: 60°C for 4–6 hours.
  • Workup: Aqueous extraction followed by filtration.

Piperazine Coupling via Nucleophilic Aromatic Substitution

The amine group at position 3 of pyridazine undergoes substitution with piperazine:
$$
\text{6-(1H-Imidazol-1-yl)pyridazin-3-amine} + \text{Piperazine} \xrightarrow{\text{CuI, DMF}} \text{4-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)piperazine}
$$
Optimized Conditions :

  • Catalyst: Copper(I) iodide (10 mol%).
  • Solvent: N,N-Dimethylformamide at 120°C.
  • Yield: 70–78%.

Acylation with 2,4-Dimethylthiazole-5-carbonyl Chloride

Synthesis of Acylating Agent

2,4-Dimethylthiazole-5-carboxylic acid is converted to its acyl chloride using phosphorus oxychloride (POCl$$3$$) :
$$
\text{2,4-Dimethylthiazole-5-carboxylic acid} + \text{POCl}3 \rightarrow \text{2,4-Dimethylthiazole-5-carbonyl chloride}
$$
Conditions : Reflux in 1,4-dioxane at 90–95°C for 4 hours.

Final Coupling Reaction

The piperazine intermediate is acylated under Schotten-Baumann conditions:
$$
\text{4-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)piperazine} + \text{2,4-Dimethylthiazole-5-carbonyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Target Compound}
$$
Parameters :

  • Solvent: Tetrahydrofuran/water (2:1).
  • Base: Aqueous NaOH (2 equiv).
  • Yield: 82–88% after recrystallization.

Analytical Validation and Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.72 (s, 1H, imidazole), 8.15 (d, $$J = 8.4$$ Hz, 1H, pyridazine), 7.92 (d, $$J = 8.4$$ Hz, 1H, pyridazine), 3.84–3.76 (m, 4H, piperazine), 2.51 (s, 3H, thiazole-CH$$3$$), 2.32 (s, 3H, thiazole-CH$$_3$$).
  • HRMS : m/z calculated for C$${20}$$H$${20}$$N$$6$$OS$$2$$ [M+H]$$^+$$: 448.1245; found: 448.1248.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient).
  • Melting Point : 214–216°C.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Pyridazine Formation Microwave-assisted IEDDA 85–92 95
Imidazole Alkylation Solvent-free K$$2$$CO$$3$$ 66–72 98
Piperazine Coupling CuI, DMF 70–78 97
Thiazole Acylation Schotten-Baumann conditions 82–88 99

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。